N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide
Brand Name: Vulcanchem
CAS No.: 863222-14-4
VCID: VC6747062
InChI: InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2
SMILES: C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2
Molecular Formula: C15H23ClN2O2S
Molecular Weight: 330.87

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide

CAS No.: 863222-14-4

Cat. No.: VC6747062

Molecular Formula: C15H23ClN2O2S

Molecular Weight: 330.87

* For research use only. Not for human or veterinary use.

N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide - 863222-14-4

Specification

CAS No. 863222-14-4
Molecular Formula C15H23ClN2O2S
Molecular Weight 330.87
IUPAC Name N-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide
Standard InChI InChI=1S/C15H23ClN2O2S/c16-9-4-12-21(19,20)17-15-7-10-18(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15,17H,4,7-13H2
Standard InChI Key NSTVHCVUHYDBAS-UHFFFAOYSA-N
SMILES C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a 3-chloropropanesulfonamide moiety. The SMILES notation C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2\text{C1CN(CCC1NS(=O)(=O)CCCCl)CC2=CC=CC=C2} highlights the connectivity of these groups. The benzyl ring introduces aromaticity and lipophilicity, while the sulfonamide group contributes hydrogen-bonding capacity and polarity. The chlorine atom at the terminal propane position may influence electronic distribution and steric interactions.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC15H23ClN2O2S\text{C}_{15}\text{H}_{23}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight330.87 g/mol
IUPAC NameN-(1-benzylpiperidin-4-yl)-3-chloropropane-1-sulfonamide
InChIKeyNSTVHCVUHYDBAS-UHFFFAOYSA-N
SolubilityNot publicly available

The compound’s LogP (octanol-water partition coefficient) can be estimated computationally, though experimental data remain unreported. The benzyl and piperidine groups likely enhance membrane permeability, while the sulfonamide may improve aqueous solubility relative to non-polar analogs.

Synthesis and Preparation

General Sulfonamide Synthesis Strategies

While explicit protocols for N-(1-benzyl-4-piperidinyl)-3-chloro-1-propanesulfonamide are scarce, its synthesis likely follows established sulfonamide formation routes. A common approach involves reacting a sulfonyl chloride with an amine under basic conditions. For example, 3-chloropropanesulfonyl chloride could be coupled with 1-benzyl-4-aminopiperidine in the presence of a base such as triethylamine:

R-NH2+Cl-SO2R’R-NH-SO2R’+HCl\text{R-NH}_2 + \text{Cl-SO}_2-\text{R'} \rightarrow \text{R-NH-SO}_2-\text{R'} + \text{HCl}

Purification steps might include recrystallization or column chromatography to isolate the product.

Case Study: Analogous Synthesis

A related synthesis of 2-chloro-6-[(3-sulfamoylpropyl)thio]imidazo[1,2-b]pyridazine demonstrates the use of 3-chloro-1-propanesulfonamide in nucleophilic substitution reactions . In this protocol, 3-chloro-1-propanesulfonamide reacts with potassium hydrogensulfide to generate a thiol intermediate, which subsequently undergoes coupling with a chlorinated heterocycle. While distinct from the target compound, this example illustrates the reactivity of 3-chloro-propanesulfonamide derivatives in forming sulfur-containing linkages .

Hypothesized Pharmacological Activities

Central Nervous System (CNS) Targets

Piperidine derivatives frequently exhibit affinity for CNS receptors, including sigma receptors and neurotransmitter transporters. The benzyl-piperidine moiety in this compound resembles structural features of sigma-1 receptor ligands, suggesting potential neuropharmacological applications. Computational docking studies could elucidate these interactions.

Anti-inflammatory and Antiviral Effects

Sulfonamides such as celecoxib demonstrate cyclooxygenase-2 (COX-2) inhibition, underscoring their anti-inflammatory utility. The chloro-propanesulfonamide group in this compound may similarly engage COX-2’s hydrophobic pocket, though experimental validation is needed. Additionally, sulfonamide-based antivirals (e.g., amprenavir) highlight the scaffold’s versatility, warranting investigation into this compound’s activity against viral proteases.

Comparative Analysis with Related Compounds

Structural Analogues

  • N-(Piperidin-4-yl)propanesulfonamide: Lacking the benzyl and chlorine substituents, this simpler analog exhibits reduced lipophilicity and potential bioavailability differences.

  • 3-Chloro-N,N-dimethylpropan-1-amine: A related amine derivative (CAS 109-54-6) shares the 3-chloropropyl chain but lacks the sulfonamide group, resulting in distinct reactivity and pharmacological profiles .

Pharmacokinetic Considerations

Future Research Directions

Experimental Validation

Priority studies should include:

  • In vitro screening against bacterial, viral, and cancer cell lines.

  • ADMET profiling to assess absorption, distribution, metabolism, excretion, and toxicity.

  • X-ray crystallography to resolve binding modes with target proteins.

Synthetic Optimization

Improving yield and purity through catalyst screening (e.g., palladium-mediated couplings) or green chemistry approaches (e.g., microwave-assisted synthesis) could facilitate large-scale production.

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